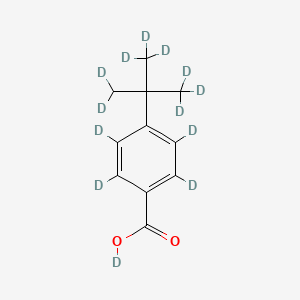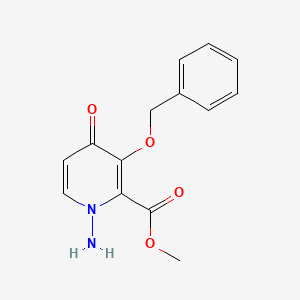
Ethyl 3,4-difluoro-2-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-difluoro-2-isopropoxybenzoate is a chemical compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of two fluorine atoms and an isopropoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate typically involves the esterification of 3,4-difluoro-2-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-difluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the fluorine atoms.
Hydrolysis: The major products are 3,4-difluoro-2-isopropoxybenzoic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3,4-difluoro-2-isopropoxybenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3,4-difluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the ester group facilitates its transport across biological membranes. The isopropoxy group contributes to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,5-difluoro-2-isopropoxybenzoate
- Ethyl 3,4-difluoro-2-methoxybenzoate
- Ethyl 3,4-difluoro-2-ethoxybenzoate
Uniqueness
Ethyl 3,4-difluoro-2-isopropoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and an isopropoxy group makes it particularly useful in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C12H14F2O3 |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
ethyl 3,4-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(13)10(14)11(8)17-7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
BXRZBCIPYRBQPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)F)F)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)



